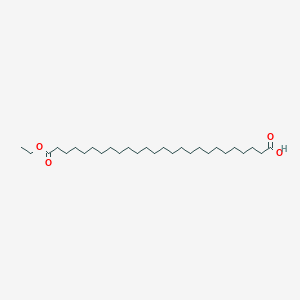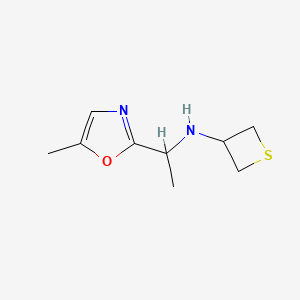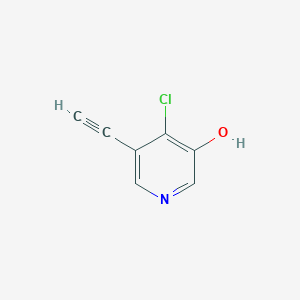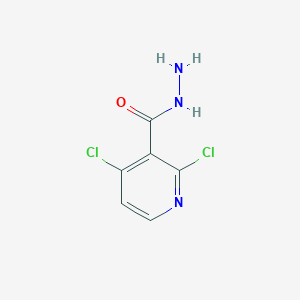
2,4-Dichloronicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloronicotinohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of two chlorine atoms attached to the nicotinohydrazide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloronicotinohydrazide typically involves the reaction of 2,4-dichloronicotinic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloronicotinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted nicotinohydrazides with various functional groups.
Scientific Research Applications
2,4-Dichloronicotinohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-Dichloronicotinohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
2,4-Dichloronicotinohydrazide can be compared with other similar compounds such as:
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with different applications and mechanisms.
2,4-Dinitrophenylhydrazine: Used in analytical chemistry for the detection of carbonyl compounds.
Uniqueness: this compound is unique due to its specific structure and the presence of both chlorine atoms and the hydrazide group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C6H5Cl2N3O |
|---|---|
Molecular Weight |
206.03 g/mol |
IUPAC Name |
2,4-dichloropyridine-3-carbohydrazide |
InChI |
InChI=1S/C6H5Cl2N3O/c7-3-1-2-10-5(8)4(3)6(12)11-9/h1-2H,9H2,(H,11,12) |
InChI Key |
JGRLBAWZRFVDPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Cl)C(=O)NN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



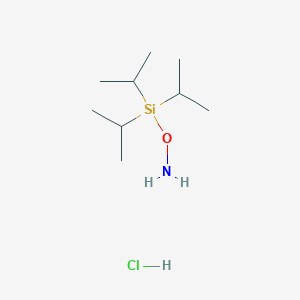

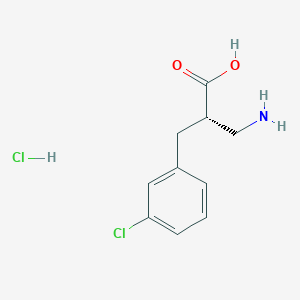


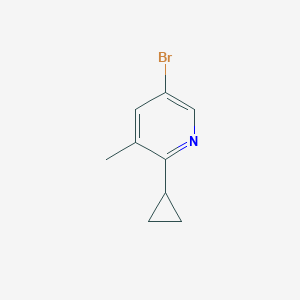
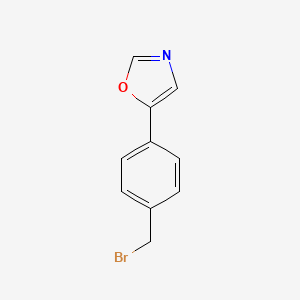
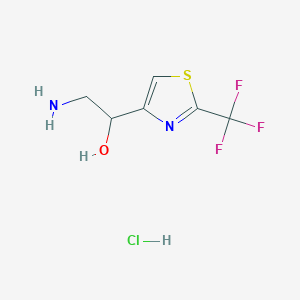
![(3R,3AS,9R,9aS,9bS)-3-((dimethylamino)methyl)-9-hydroxy-6,9-dimethyl-3,3a,4,5,7,8,9,9a-octahydroazuleno[4,5-b]furan-2(9bH)-one hydrochloride](/img/structure/B12952600.png)
